Cas no 97294-81-0 ((3,5-dimethoxyphenyl)methyl(propan-2-yl)amine)

(3,5-Dimethoxyphenyl)methyl(propan-2-yl)amine is a secondary amine derivative featuring a dimethoxyphenyl substituent, offering unique reactivity and structural properties for synthetic applications. The electron-rich aromatic ring enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The isopropyl group contributes to steric modulation, influencing selectivity in nucleophilic reactions. This compound’s well-defined structure and stability under standard conditions make it suitable for use in fine chemical synthesis, catalysis, and ligand design. Its solubility in common organic solvents further facilitates handling in laboratory-scale reactions. Researchers value this amine for its versatility in constructing complex molecular frameworks.
(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine structure
97294-81-0 structure
Product name:(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine
CAS No:97294-81-0
MF:C12H19NO2
MW:209.2847635746
MDL:MFCD01654162
CID:1085616
PubChem ID:775309

(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-Dimethoxybenzyl)propan-2-amine
    • (3,5-dimethoxybenzyl)isopropylamine(SALTDATA: HBr)
    • CHEMBRDG-BB 5561898
    • (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine
    • [(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
    • N-[(3,5-dimethoxyphenyl)methyl]propan-2-amine
    • HMS1583K06
    • (3,5-DIMETHOXYBENZYL)ISOPROPYLAMINE
    • AB00089292-01
    • N-[(3,5-dimethoxyphenyl)methyl]-2-propanamine
    • AB00089292-03
    • EN300-32422
    • Oprea1_328257
    • Oprea1_025046
    • CS-0274533
    • SCHEMBL21346322
    • 97294-81-0
    • N-(3,5-DIMETHOXYBENZYL)-N-ISOPROPYLAMINE
    • AKOS000228362
    • A845968
    • NCGC00322622-01
    • STK145903
    • [(3,5-DIMETHOXYPHENYL)METHYL](ISOPROPYL)AMINE
    • MDL: MFCD01654162
    • Inchi: InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-11(14-3)7-12(6-10)15-4/h5-7,9,13H,8H2,1-4H3
    • InChI Key: PDSDLLSCLBVTKD-UHFFFAOYSA-N
    • SMILES: CC(C)NCC1=CC(=CC(=C1)OC)OC

Computed Properties

  • Exact Mass: 209.14200
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • Density: 0.985
  • Melting Point: N/A℃
  • Boiling Point: 300.2°C at 760 mmHg
  • Flash Point: 124.5°C
  • Refractive Index: 1.495
  • PSA: 30.49000
  • LogP: 2.59270
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine Security Information

(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-32422-5.0g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
5g
$283.0 2023-06-08
Enamine
EN300-32422-10.0g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
10g
$514.0 2023-06-08
Enamine
EN300-32422-5g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
5g
$783.0 2023-09-04
Enamine
EN300-32422-0.25g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
0.25g
$249.0 2023-09-04
Enamine
EN300-32422-0.05g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
0.05g
$227.0 2023-09-04
Enamine
EN300-32422-1g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
1g
$271.0 2023-09-04
Enamine
EN300-32422-10g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
10g
$1163.0 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345203-500mg
n-(3,5-Dimethoxybenzyl)propan-2-amine
97294-81-0 98%
500mg
¥855.00 2024-04-23
Enamine
EN300-32422-0.5g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
0.5g
$260.0 2023-09-04
Enamine
EN300-32422-0.1g
[(3,5-dimethoxyphenyl)methyl](propan-2-yl)amine
97294-81-0
0.1g
$238.0 2023-09-04

Additional information on (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine

Introduction to (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine and Its Applications in Modern Research

(3,5-dimethoxyphenyl)methyl(propan-2-yl)amine, CAS No. 97294-81-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various scientific applications, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine consists of a phenyl ring substituted with two methoxy groups at the 3rd and 5th positions, attached to a propylamine side chain. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry. The presence of electron-donating methoxy groups enhances the compound's solubility and interaction with biological targets, which is crucial for drug design and development.

In recent years, researchers have been exploring the potential of (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine in various therapeutic contexts. Its structural motif is reminiscent of several bioactive natural products and pharmacologically relevant molecules. For instance, derivatives of this compound have shown promise in modulating enzymatic pathways involved in inflammation and neurodegeneration. The amine group at the propyl chain provides a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological outcomes.

One of the most intriguing aspects of (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine is its potential as a scaffold for drug discovery. The combination of aromatic stability provided by the phenyl ring and the reactivity of the amine group makes it an ideal candidate for generating libraries of compounds for high-throughput screening. Recent studies have demonstrated its utility in identifying novel inhibitors of kinases and other targets relevant to cancer therapy. The methoxy groups further enhance binding affinity by participating in hydrogen bonding interactions with protein receptors.

The synthesis of (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution or reduction steps to introduce the propylamine moiety. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving yields. These methodologies are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.

Beyond its role as a building block in drug development, (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine has found applications in materials science and chemical biology. Its ability to act as a ligand or precursor for more complex molecules makes it valuable in studying metal coordination complexes and supramolecular assemblies. Additionally, researchers are investigating its potential use in developing new types of sensors and catalysts due to its unique electronic properties.

The growing interest in green chemistry has also influenced the research on (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine. Efforts are underway to develop environmentally friendly synthetic routes that minimize hazardous byproducts. For example, biocatalytic methods using engineered enzymes have been explored as alternatives to traditional chemical synthesis. Such innovations not only align with regulatory requirements but also contribute to sustainable industrial practices.

In conclusion, (3,5-dimethoxyphenyl)methyl(propan-2-yl)amine, CAS No. 97294-81-0, is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical biology. Its unique structural features enable diverse functionalization strategies, making it a cornerstone in modern research endeavors. As scientific understanding advances, the potential uses of this compound are expected to expand further, driving innovation in both academic and industrial settings.

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